![molecular formula C24H25N3O4S2 B11286303 N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11286303.png)
N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2,5-DIMETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a thienopyrimidine core, a phenyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The general steps might include:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.
Introduction of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions.
Attachment of the acetamide moiety: This can be done through amide bond formation using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidines: Compounds with a similar core structure.
Phenylacetamides: Compounds with a similar acetamide moiety.
Methoxyphenyl derivatives: Compounds with similar methoxy substitutions on the phenyl ring.
Uniqueness
The uniqueness of N-(2,5-DIMETHOXYPHENYL)-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and its potential biological activity, which might differ from other similar compounds.
Properties
Molecular Formula |
C24H25N3O4S2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25N3O4S2/c1-30-17-8-9-20(31-2)19(14-17)25-21(28)15-33-24-26-18-11-13-32-22(18)23(29)27(24)12-10-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,25,28) |
InChI Key |
WQOCRSLMDMSZMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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